6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine
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Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is a heterocyclic compound that features a fused ring system combining imidazole and diazepine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a][1,4]diazepine-5-one, while reduction could produce various reduced derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anxiolytic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine: Another fused ring system with similar structural features.
Imidazo[1,2-a]pyridine: A related compound with a fused imidazole and pyridine ring system.
Benzodiazepines: A well-known class of compounds with a diazepine ring fused to a benzene ring.
Uniqueness
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the exploration of various derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C7H11N3/c1-2-8-6-7-9-3-5-10(7)4-1/h3,5,8H,1-2,4,6H2 |
InChI Key |
MSGXSUOARVWIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NC=CN2C1 |
Origin of Product |
United States |
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